N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Description
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula of N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is C28H27N2O , derived from systematic analysis of its constituent atoms. The quinoline backbone contributes nine carbon atoms and one nitrogen atom, while the 2-phenyl substituent adds six carbon atoms. The carboxamide group (-CONH-) introduces one oxygen and one additional nitrogen atom. The 2-ethyl-6-isopropylphenyl substituent contributes eleven carbon atoms, with branching at the ethyl (C2H5) and isopropyl (C3H7) groups.
Constitutional isomerism in this compound arises primarily from variations in the substitution pattern of the aromatic rings. For instance:
- The ethyl and isopropyl groups on the phenyl ring could occupy alternative positions (e.g., 3-ethyl-5-isopropyl), altering steric interactions.
- The quinoline’s phenyl group could hypothetically migrate to the 3- or 4-position, though synthetic routes typically favor 2-substitution due to electronic directing effects.
- The carboxamide’s orientation (para vs. meta attachment on the quinoline) could also generate isomers, though the 4-position is stabilized by resonance with the quinoline’s nitrogen atom.
A comparative analysis of similar quinoline carboxamides, such as N-(2-(sec-butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide (C28H28N2O), highlights how alkyl chain length and branching influence isomer prevalence.
Properties
CAS No. |
88067-71-4 |
|---|---|
Molecular Formula |
C27H26N2O |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-propan-2-ylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19-13-10-15-21(18(2)3)26(19)29-27(30)23-17-25(20-11-6-5-7-12-20)28-24-16-9-8-14-22(23)24/h5-18H,4H2,1-3H3,(H,29,30) |
InChI Key |
FZBAXQHXPIUPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction for Quinoline Core Formation
The classical Pfitzinger reaction is a cornerstone in synthesizing quinoline-4-carboxylic acid derivatives, which serve as precursors for the target compound. This reaction involves condensation of isatin derivatives with ketones under basic conditions to form quinoline-4-carboxylic acids.
Conversion to Acid Chloride and Amide Coupling
The quinoline-4-carboxylic acid intermediate is converted to the corresponding acid chloride using reagents such as thionyl chloride in the presence of catalytic DMF. This reactive intermediate then undergoes amide coupling with the substituted aniline derivative (bearing 2-ethyl-6-(propan-2-yl)phenyl group) to form the carboxamide linkage.
Suzuki-Miyaura Cross-Coupling for 2-Phenyl Substitution
Installation of the 2-phenyl substituent on the quinoline core is efficiently achieved via Suzuki-Miyaura cross-coupling reactions.
- The 2-position is first functionalized as a halide (e.g., 2-chloroquinoline-4-carbonyl chloride intermediate).
- Coupling with phenylboronic acid or substituted phenylboronic acids under palladium catalysis installs the phenyl group at the 2-position.
This method allows for late-stage diversification and tolerance of sensitive functional groups.
Alternative Synthetic Routes and Enhancements
- Solvent-free Friedländer quinoline synthesis using polyphosphoric acid (PPA) as a catalyst has been reported for related quinoline derivatives, offering an environmentally friendly and efficient route to quinoline cores.
- Directed ortho-lithiation followed by electrophilic quenching (e.g., with diethyl oxalate) can be used to introduce ketoester intermediates for further quinoline ring construction and substitution control.
Detailed Stepwise Preparation Protocol
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Pfitzinger condensation | 5-substituted isatin + acetophenone, KOH, reflux | Quinoline-4-carboxylic acid derivative |
| 2 | Acid chloride formation | Thionyl chloride, catalytic DMF, inert atmosphere | Quinoline-4-carbonyl chloride intermediate |
| 3 | Amide coupling | 2-Ethyl-6-(propan-2-yl)aniline, base, solvent | N-substituted quinoline-4-carboxamide |
| 4 | Suzuki-Miyaura cross-coupling | Phenylboronic acid, Pd catalyst, base, solvent | 2-Phenyl substituted quinoline carboxamide |
| 5 | Purification | Chromatography or recrystallization | Pure N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Research Findings and Optimization Notes
- The Pfitzinger reaction is sensitive to substituents on the isatin and ketone; electron-donating groups can improve yields, while electron-withdrawing groups may require modified conditions.
- Conversion to acid chloride is best performed under anhydrous conditions with catalytic DMF to enhance reactivity and minimize side products.
- Suzuki coupling efficiency depends on the choice of palladium catalyst and base; Pd(PPh3)4 and K2CO3 in toluene/water mixtures are commonly effective.
- Solvent-free Friedländer synthesis with PPA offers a greener alternative for quinoline core formation but may require optimization for substituted derivatives.
- Late-stage functionalization via Suzuki coupling allows for structural diversification and improved overall yields compared to early-stage substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide involves several chemical reactions, typically starting from quinoline derivatives. The process often includes the formation of amides through the reaction of carboxylic acids with amines. Recent advancements have aimed to enhance yield and efficiency, utilizing methods that minimize the need for extensive purification steps such as chromatography .
Anticancer Properties
Research has demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar quinoline derivatives can inhibit the growth of human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells, with IC50 values indicating their potency .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Caco-2 | 37.4 |
| Compound B | HCT-116 | 8.9 |
| Compound C | Caco-2 | 50.9 |
| Compound D | HCT-116 | 3.3 |
Cancer Treatment
Given the promising anticancer properties of this compound and its analogs, there is ongoing research into their potential as therapeutic agents in oncology. Their ability to inhibit tumor growth and angiogenesis positions them as candidates for further development into drugs that could be used in combination therapies for enhanced efficacy against resistant cancer types .
Receptor Antagonism
In addition to their anticancer properties, compounds like this compound may also act as receptor antagonists, providing potential applications in treating other diseases where receptor modulation is beneficial. The exploration of these compounds in various biological contexts continues to expand their relevance in pharmaceutical research .
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in preclinical models:
- Case Study A : A study evaluated a series of quinoline-based compounds against multiple cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.
- Case Study B : Another investigation focused on the antiangiogenic properties of these compounds, revealing their ability to inhibit vascular endothelial growth factor receptor signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The exact pathways involved depend on the specific biological activity being studied, but common targets include topoisomerases, kinases, and other enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamide Derivatives
Compounds such as N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, entry 5) share a benzamide backbone but lack the quinoline system. Key differences include:
- Substituents : Methoxy, ethoxy, or propoxy groups in benzamide analogs () introduce polar functional groups, contrasting with the lipophilic ethyl/isopropyl combination in the target compound.
- Applications: Benzamide derivatives are often explored for peptide-mimetic or enzyme-targeting roles, while quinoline carboxamides are more common in antimicrobial or kinase inhibitor research .
Table 1: Structural Comparison with Benzamide Analogs
Chloroacetamide Pesticides
Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (metolachlor, ) and its transformation products () share the N-(alkyl-substituted phenyl) motif but differ in functional groups:
- Functional Group : Chloroacetamide pesticides feature a reactive chloroacetamide group (–NH–CO–CH2Cl), unlike the stable carboxamide (–CONH–) in the target compound.
- Bioactivity: Chloroacetamides act as herbicides by inhibiting fatty acid elongation, whereas quinoline carboxamides may target nucleic acid synthesis or protein kinases .
Table 2: Comparison with Chloroacetamide Pesticides
| Compound | Functional Group | Key Substituents | Primary Use |
|---|---|---|---|
| Target compound | Carboxamide | N-(ethyl/isopropylphenyl) | Research chemical |
| Metolachlor () | Chloroacetamide | N-(ethyl-methylphenyl) | Herbicide |
Quinoline Carboxamide Derivatives
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide () shares the quinoline-4-carboxamide scaffold but includes a piperazine-propoxy side chain and difluoropyrrolidine group. Key contrasts include:
- Substituent Diversity: The target compound’s 2-phenyl and N-alkylphenyl groups prioritize lipophilicity, while ’s compound incorporates polar piperazine and cyano groups for enhanced solubility and target binding.
- Stereochemistry : ’s compound includes an (S)-configured pyrrolidine, highlighting the role of chirality in pharmacological activity, a feature absent in the target compound .
Table 3: Quinoline Carboxamide Derivatives
Research Implications and Structural Prioritization
emphasizes the importance of substituent patterns in determining compound properties. The ethyl-isopropylphenyl group in the target compound may offer superior metabolic stability compared to simpler alkyl or alkoxy groups in analogs. Conversely, polar substituents (e.g., piperazine in ) could improve water solubility for drug delivery applications.
Biological Activity
N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a carboxamide functional group, which enhances its solubility and ability to form hydrogen bonds. The molecular formula is C24H28N2O, with a molecular weight of 394.5 g/mol. The structural complexity includes ethyl and isopropyl substituents on the phenyl rings, contributing to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinoline derivatives, including this compound. Research indicates that compounds within this class can inhibit viral replication, particularly against coronaviruses such as SARS-CoV-2. For instance, a study reported that certain 2-phenylquinolines exhibited significant antiviral activity with EC50 values ranging from 2.6 to 13 µM and low cytotoxicity (CC50 > 100 µM) against various human coronaviruses .
Antimycobacterial Activity
The compound has also been investigated for its antimycobacterial properties. A comparative study showed that several quinoline derivatives demonstrated higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide. Specifically, derivatives similar to this compound were noted for their effectiveness in inhibiting mycobacterial growth without significant toxicity to human cells .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Viral Proteins : The compound may inhibit viral replication by targeting non-structural proteins essential for viral life cycles, such as helicases and RNA-dependent RNA polymerases (RdRp). Studies have shown that modifications in the quinoline structure can enhance binding affinity and inhibitory potency against these targets .
- Interference with Autophagy : Some studies suggest that quinoline derivatives can modulate autophagy pathways, which are crucial for viral replication. The inhibition of autophagy has been correlated with reduced viral load in infected cells .
Case Studies
- Anti-SARS-CoV-2 Activity : In a study evaluating various quinolines, this compound was found to exhibit promising antiviral effects against SARS-CoV-2, with selectivity indices indicating low cytotoxicity compared to antiviral efficacy .
- Antimycobacterial Screening : Another investigation focused on the compound's activity against mycobacterial species, revealing that it outperformed traditional antibiotics in certain assays, demonstrating its potential as a lead compound for further development in tuberculosis treatment .
Table 1: Biological Activity Summary of this compound
| Biological Activity | Target Pathogen | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | SARS-CoV-2 | 6 | >100 | 16.67 |
| Antimycobacterial | M. tuberculosis | <10 | >100 | >10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide?
- Methodological Answer : The synthesis of structurally related quinoline carboxamides typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and flash chromatography for purification. For example, a similar compound (N-(4-substituted-phenyl)-2-phenylquinoline-4-carboxamide) was synthesized using tert-butyldimethylsilyl (TBS) protection, followed by deprotection with tetrabutylammonium fluoride (TBAF). Purification was achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient), yielding 67–75% isolated product. Structural confirmation relied on H NMR, C NMR, and ESI-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use H NMR (in CDCl or DMSO-d) to confirm proton environments, focusing on aromatic (δ 7.0–8.5 ppm) and alkyl groups (e.g., isopropyl at δ 1.2–1.4 ppm). C NMR is critical for verifying carbonyl (C=O, ~165–170 ppm) and aromatic carbons.
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion ([M+H]) confirmation. For example, a related compound showed [M+H] at m/z 463.96 .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Decontamination : Immediate removal of contaminated clothing and washing with water is critical. Refer to safety data sheets (SDS) for specific first-aid measures (e.g., eye irrigation with saline) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. For example, SHELXTL (Bruker AXS version) is widely used for small-molecule crystallography .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in identifying disordered regions (e.g., flexible isopropyl groups) .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .
Q. What strategies address discrepancies in biological activity data for this compound?
- Methodological Answer :
- Assay Optimization : Control variables such as solvent (DMSO concentration ≤0.1%) and cell viability assays (e.g., MTT vs. ATP-based).
- Metabolic Stability Studies : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. For example, NIH-funded studies employed LC-MS/MS to track metabolite formation .
- Target Engagement Assays : TRPA1 or TRPV1 inhibition can be validated via calcium flux assays, comparing IC values with positive controls (e.g., HC-030031, IC = 4–10 μM) .
Q. How can computational methods predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the quinoline core and carboxamide group as pharmacophores.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC data from related compounds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
